molecular formula C14H9N B117066 9H-fluorene-4-carbonitrile CAS No. 141606-44-2

9H-fluorene-4-carbonitrile

Cat. No.: B117066
CAS No.: 141606-44-2
M. Wt: 191.23 g/mol
InChI Key: BBMULSUBOPFDIT-UHFFFAOYSA-N
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Description

9H-fluorene-4-carbonitrile: is an organic compound with the molecular formula C14H9N It is a derivative of fluorene, where a cyano group is attached to the fourth carbon of the fluorene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-4-carbonitrile typically involves the reaction of fluorene with a suitable nitrile source under specific conditions. One common method is the nucleophilic substitution reaction where fluorene is treated with a cyanating agent such as potassium cyanide in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitrile synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-fluorene-4-carbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form amines or other reduced products using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms.

    Substitution: Substituted fluorene derivatives with different functional groups.

Scientific Research Applications

Chemistry: 9H-fluorene-4-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorene-based compounds, which are important in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of fluorescent probes and sensors for detecting specific biomolecules.

Medicine: The compound is investigated for its potential pharmacological properties. Derivatives of this compound are explored for their activity against certain diseases, including cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is a key intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 9H-fluorene-4-carbonitrile involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. In biological systems, it may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 9H-fluorene-9-carbonitrile
  • 9H-fluorene-2-carbonitrile
  • 9H-fluorene-3-carbonitrile

Comparison: Compared to other fluorene-based nitriles, 9H-fluorene-4-carbonitrile is unique due to the position of the cyano group on the fourth carbon. This positional difference can significantly affect the compound’s chemical reactivity and physical properties. For instance, the electronic distribution and steric effects vary, leading to differences in how these compounds interact with other molecules and their overall stability.

Properties

IUPAC Name

9H-fluorene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)14(11)12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMULSUBOPFDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C#N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369266
Record name 9H-fluorene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141606-44-2
Record name 9H-fluorene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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